molecular formula C16H20N2O B6075593 2-methyl-N-(2,6,8-trimethyl-4-quinolinyl)propanamide

2-methyl-N-(2,6,8-trimethyl-4-quinolinyl)propanamide

Cat. No. B6075593
M. Wt: 256.34 g/mol
InChI Key: RNRFCZCYZNFRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(2,6,8-trimethyl-4-quinolinyl)propanamide (also known as MTMQP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTMQP is a quinoline derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of MTMQP is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. MTMQP has been found to inhibit the activity of various enzymes and proteins involved in inflammation and oxidative stress, which are key factors in the development of many diseases.
Biochemical and Physiological Effects:
MTMQP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which are key factors in the development of many diseases. MTMQP has also been found to exhibit anticancer properties by inducing apoptosis (cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

MTMQP has several advantages for use in lab experiments. It is stable and easy to synthesize, making it a readily available compound for research purposes. However, MTMQP also has some limitations, including its low solubility in water and limited bioavailability, which may affect its effectiveness in vivo.

Future Directions

There are several future directions for research on MTMQP. One potential area of investigation is the development of new drugs based on the structure of MTMQP. Another area of research is the investigation of the potential use of MTMQP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of MTMQP and its potential applications in various areas of medicine.

Synthesis Methods

MTMQP can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2,6,8-trimethyl-4-quinolinecarboxaldehyde with 2-methylpropan-1-amine, followed by subsequent chemical modifications to obtain the final product.

Scientific Research Applications

MTMQP has been extensively studied for its potential therapeutic applications in several areas of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. MTMQP has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-methyl-N-(2,6,8-trimethylquinolin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-9(2)16(19)18-14-8-12(5)17-15-11(4)6-10(3)7-13(14)15/h6-9H,1-5H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRFCZCYZNFRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6,8-trimethylquinolin-4-yl)isobutyramide

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